Regioisomeric Differentiation: N-Methyl-N-phenylpiperidin-4-amine vs. N-Methyl-1-phenylpiperidin-4-amine
N-Methyl-N-phenylpiperidin-4-amine (CAS 200413-57-6) is a regioisomer of N-methyl-1-phenylpiperidin-4-amine (CAS 22261-94-5). The key structural difference lies in the position of the phenyl substitution: in the target compound, the phenyl group is attached to the exocyclic 4-amino nitrogen, whereas in the comparator, the phenyl group is attached directly to the piperidine ring nitrogen. This regioisomerism results in a quantifiable difference in lipophilicity, as measured by the calculated partition coefficient (LogP). The target compound exhibits a LogP of 1.725, while the comparator has a lower LogP of 1.139 [1]. This 0.586 Log unit difference represents a nearly 4-fold difference in the octanol-water partition coefficient, which is a critical determinant of passive membrane permeability and non-specific protein binding in biological assays [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.725 |
| Comparator Or Baseline | N-methyl-1-phenylpiperidin-4-amine (CAS 22261-94-5), LogP = 1.139 |
| Quantified Difference | ΔLogP = 0.586; ~3.85-fold difference in partition coefficient |
| Conditions | Calculated using JChem software; values from independent vendor datasheets under comparable computational conditions [1] |
Why This Matters
This LogP difference dictates divergent passive diffusion rates across biological membranes, making the regioisomers non-interchangeable in cell-based assays or in vivo studies.
- [1] ChemBase. N-methyl-N-phenylpiperidin-4-amine (CBID: 265076); N-methyl-1-phenylpiperidin-4-amine (EN300-126539). Calculated LogP Values. View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7(10), 863-875. View Source
